molecular formula C23H23FN2O3S B2901583 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-ethyl-4-fluorobenzenesulfonamide CAS No. 692260-64-3

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-ethyl-4-fluorobenzenesulfonamide

Cat. No.: B2901583
CAS No.: 692260-64-3
M. Wt: 426.51
InChI Key: QDEVWCZXVACUBB-UHFFFAOYSA-N
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Description

N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-ethyl-4-fluorobenzenesulfonamide is a carbazole-based sulfonamide derivative characterized by a carbazole core linked to a 2-hydroxypropyl chain, an ethyl group, and a 4-fluorobenzenesulfonamide moiety. The carbazole scaffold is known for its diverse pharmacological activities, including modulation of cryptochrome (CRY) proteins and inhibition of β-secretase (BACE1), a target in Alzheimer’s disease (AD) . The fluorine substituent on the benzene ring may enhance binding affinity through electron-withdrawing effects or improve metabolic stability .

Properties

IUPAC Name

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-ethyl-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O3S/c1-2-25(30(28,29)19-13-11-17(24)12-14-19)15-18(27)16-26-22-9-5-3-7-20(22)21-8-4-6-10-23(21)26/h3-14,18,27H,2,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEVWCZXVACUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-ethyl-4-fluorobenzenesulfonamide typically involves multiple steps, starting with the functionalization of the carbazole ring. The process may include:

    N-Alkylation: The carbazole is first alkylated with a suitable alkyl halide to introduce the hydroxypropyl group.

    Sulfonamide Formation: The resulting intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.

    Final Functionalization: The ethyl group is introduced through a subsequent alkylation step.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:

    Temperature Control: Maintaining optimal temperatures to ensure complete reactions.

    Catalysts: Using catalysts to enhance reaction rates.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-ethyl-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine or alcohol.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that carbazole derivatives exhibit promising anticancer properties. N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-ethyl-4-fluorobenzenesulfonamide has been studied for its potential in targeting cancer cells through mechanisms that induce apoptosis and inhibit cell proliferation. A study highlighted the compound's ability to disrupt the cell cycle in cancerous cells, leading to increased rates of apoptosis, particularly in breast and lung cancer models .

1.2 Antimicrobial Properties

The compound has also shown effectiveness against various bacterial strains. Its sulfonamide group is known for its antibacterial activity, and studies have demonstrated that derivatives of this compound can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial folate synthesis, similar to traditional sulfa drugs .

Material Science Applications

2.1 Organic Electronics

This compound is being explored for use in organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties, derived from the carbazole moiety, enhance charge transport and photoluminescence efficiency in thin films .

Table 1: Comparison of Electronic Properties

PropertyThis compoundCommercial Analogues
Electron Mobility (cm²/Vs)0.50.3
Photoluminescence Quantum Yield (%)8570
Thermal Stability (°C)250230

Case Studies

3.1 Synthesis and Characterization

A detailed synthesis protocol was developed for this compound, emphasizing its purity and yield. Characterization techniques such as NMR spectroscopy and mass spectrometry confirmed the structure and purity of the compound, which is critical for its application in drug development .

3.2 Performance in Electronic Devices

In a study investigating the use of this compound in OLEDs, devices incorporating it showed significantly improved brightness and efficiency compared to those using traditional materials. The findings suggest that integrating this compound into device architectures could lead to more efficient energy conversion processes .

Mechanism of Action

The mechanism by which N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-ethyl-4-fluorobenzenesulfonamide exerts its effects involves:

    Molecular Targets: The compound may interact with specific proteins or enzymes, altering their activity.

    Pathways Involved: It can modulate signaling pathways by binding to receptors or inhibiting enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Carbazole Sulfonamide Derivatives

A. Substituent Effects on Sulfonamide Moieties

  • N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-(2-furanylmethyl)-4-methylbenzenesulfonamide (C27H26N2O4S): Replaces the ethyl and 4-fluoro groups with a furanylmethyl and 4-methyl substituent.
  • KL001 (N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(furan-2-ylmethyl)methanesulfonamide) :

    • Methanesulfonamide group instead of aryl sulfonamide.
    • Stabilizes cryptochrome proteins (CRY), lengthening circadian rhythms in vitro .
  • BACE1 Inhibitors (N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-arylsulfonamides) :

    • Benzyl-substituted derivatives (e.g., N-benzyl-4-methylbenzenesulfonamide ) show IC50 values of 1.6–1.9 μM, outperforming carboxamide analogs (IC50 ≥ 2.5 μM) .
    • The 4-fluoro substituent in the target compound may enhance BACE1 inhibition via improved aryl-sulfonamide interactions .

B. Cyclic vs. Linear Sulfonamides

  • 2-(3-(9H-Carbazol-9-yl)-2-hydroxypropyl)isothiazoline-1,1-dioxide :
    • Cyclic sulfonamide structure modulates cryptochrome activity in type 2 diabetes models.
    • Demonstrates oral bioavailability and glucose clearance efficacy in vivo, contrasting with linear sulfonamides like the target compound .
Pharmacokinetic and Physicochemical Properties
Compound Name Molecular Weight Substituents (R1, R2) Key Biological Activity Reference
Target Compound 442.49 R1 = ethyl; R2 = 4-fluoro-phenyl Potential BACE1/CRY modulation
KL001 438.51 R1 = furanylmethyl; R2 = methyl CRY stabilization
BACE1 Inhibitor (Benzyl-substituted) ~480 R1 = benzyl; R2 = methyl BACE1 IC50 = 1.6–1.9 μM
Cyclic Sulfonamide (Compound 5) 402.44 Cyclic isothiazoline dioxide Cryptochrome modulation (in vivo)

Key Observations :

  • Electron-withdrawing groups (e.g., 4-fluoro) on the sulfonamide aryl ring improve target binding in BACE1 inhibition .
  • N-Alkyl substituents (ethyl vs. benzyl/furanylmethyl) influence selectivity: bulkier groups enhance BACE1 inhibition, while smaller groups favor CRY interactions .
  • Cyclic sulfonamides exhibit superior metabolic stability compared to linear analogs, critical for in vivo efficacy .

Biological Activity

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-ethyl-4-fluorobenzenesulfonamide is a compound derived from the carbazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C27H28N2O3S
  • Molecular Weight : 464.58 g/mol
  • SMILES Notation : CC(C1=CC2=C(C=C1)C=CC=C2)C(C(C)O)NS(=O)(=O)C(C)C

Antimicrobial Properties

Recent studies have demonstrated that carbazole derivatives exhibit significant antimicrobial activity. In a comparative analysis, N-substituted carbazoles, including our compound of interest, showed effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The zones of inhibition ranged from 11.1 to 24.0 mm at a concentration of 50 µg/mL, indicating promising antibacterial potential .

Antitumor Activity

Carbazole derivatives have been investigated for their antitumor effects. A study focusing on N-substituted carbazoles reported that certain derivatives inhibited cell proliferation in cancer cell lines. Specifically, compounds that include the carbazole moiety were noted to induce apoptosis in cancer cells through the activation of intrinsic pathways .

Neuroprotective Effects

The neuroprotective properties of carbazole derivatives have garnered attention in recent years. Research indicates that these compounds can protect neuronal cells from glutamate-induced toxicity. For instance, one derivative exhibited significant neuroprotective activity at concentrations as low as 3 µM . The mechanism is believed to involve antioxidative properties that mitigate oxidative stress in neuronal tissues.

Interaction with Biological Targets

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

  • Inhibition of Enzymatic Activity : Some studies suggest that carbazole derivatives may inhibit key enzymes involved in tumor progression and inflammation.
  • Receptor Modulation : Compounds derived from carbazole have been shown to act as antagonists for certain receptors, such as the CRTH2 receptor, which plays a role in inflammatory responses .
  • Molecular Docking Studies : Docking simulations have indicated strong binding affinities between carbazole derivatives and proteins associated with viral replication, suggesting potential use against SARS-CoV-2 .

Case Study 1: Antimicrobial Efficacy

A series of N-substituted carbazoles were synthesized and tested against common pathogens. The results indicated that certain compounds exhibited potent antibacterial and antifungal activities, thus supporting their development as therapeutic agents for infectious diseases.

Case Study 2: Neuroprotective Screening

In a neuroprotection study involving HT22 neuronal cells, several carbazole derivatives were screened for their ability to protect against oxidative stress. The findings revealed that specific substitutions at the nitrogen position significantly enhanced neuroprotective effects.

Q & A

Q. What are the key steps and challenges in synthesizing N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-ethyl-4-fluorobenzenesulfonamide?

The synthesis involves multi-step reactions, including coupling the carbazole moiety to the hydroxypropyl chain and introducing the fluorobenzenesulfonamide group. Critical challenges include controlling regioselectivity during sulfonamide formation and maintaining the stability of the hydroxypropyl intermediate. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to prevent side reactions, such as unintended fluorobenzene ring substitutions. Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are essential for monitoring intermediate purity .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic methods:

  • NMR : Assign peaks for the carbazole aromatic protons (δ 8.1–8.5 ppm), hydroxypropyl CH groups (δ 3.5–4.2 ppm), and fluorobenzenesulfonamide substituents (e.g., fluorine coupling in 19F^{19}\text{F}-NMR).
  • X-ray crystallography : Resolves spatial arrangements, particularly the orientation of the sulfonamide group relative to the carbazole plane (see analogous carbazole-sulfonamide structures in ).
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+^+ ion) .

Q. What preliminary assays are used to assess its biological activity?

Initial screening includes:

  • Kinase inhibition assays : Tests against kinases (e.g., EGFR, VEGFR) due to sulfonamide’s known role in ATP-binding pocket interactions.
  • Cytotoxicity studies : Uses cell lines (e.g., HeLa, MCF-7) to evaluate apoptosis or cell cycle arrest via flow cytometry.
  • Solubility profiling : Determines bioavailability using partition coefficient (logP) measurements and HPLC retention times .

Q. How do researchers address solubility limitations during formulation?

Strategies include:

  • Co-solvent systems : Use DMSO-water mixtures for in vitro studies.
  • Solid dispersion techniques : Enhance dissolution rates by mixing the compound with polymers (e.g., PEG 6000).
  • pH adjustment : Exploit the hydroxypropyl group’s weak acidity for salt formation (e.g., sodium salts) .

Q. How does structural modification (e.g., fluorine substitution) impact activity compared to analogs?

Fluorine’s electronegativity enhances sulfonamide’s binding affinity to hydrophobic enzyme pockets. Comparative studies with chloro- or methyl-substituted analogs () reveal differences in IC50_{50} values against target proteins. For example, fluorinated derivatives may show 2–3x higher potency in kinase inhibition due to improved electronic and steric interactions .

Advanced Research Questions

Q. What mechanistic insights explain its activity in enzyme inhibition?

Computational docking (e.g., AutoDock Vina) predicts interactions between the sulfonamide group and catalytic lysine residues in kinases. Molecular dynamics simulations reveal stable hydrogen bonds between the fluorine atom and backbone amides (e.g., in carbonic anhydrase IX). Experimental validation via site-directed mutagenesis or isothermal titration calorimetry (ITC) quantifies binding thermodynamics .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies may arise from assay conditions (e.g., pH, redox environment) or impurities in synthesized batches. Mitigation strategies:

  • Batch reproducibility checks : Use HPLC purity >98% and NMR spectral consistency.
  • Standardized assay protocols : Adopt OECD guidelines for cytotoxicity testing.
  • Meta-analysis : Compare data across analogs (e.g., chloro vs. fluoro derivatives in ) to identify substituent-specific trends .

Q. What computational methods optimize its pharmacokinetic properties?

  • QSAR modeling : Correlates structural descriptors (e.g., topological polar surface area) with bioavailability.
  • ADMET prediction : Tools like SwissADME assess metabolic stability (e.g., cytochrome P450 interactions) and blood-brain barrier permeability.
  • Free-energy perturbation (FEP) : Guides fluorination strategies to reduce off-target binding .

Q. How are multi-parametric reaction conditions optimized for scale-up?

Statistical design of experiments (DoE) identifies critical factors (e.g., temperature, catalyst loading) using:

  • Central Composite Design (CCD) : Maximizes yield while minimizing byproducts.
  • Response Surface Methodology (RSM) : Balances reaction time and cost-efficiency. Example: A 23^3 factorial design for sulfonamide coupling achieved 85% yield at 60°C, 0.5 mol% Pd catalyst, and DMF solvent .

Q. What synergistic effects emerge when combining this compound with other pharmacophores?

Hybrid derivatives (e.g., carbazole-triazole hybrids in ) show enhanced antiproliferative activity. Rational design involves:

  • Fragment-based linking : Attach moieties targeting complementary binding sites (e.g., triazoles for DNA intercalation).
  • Click chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition for modular synthesis. Biological validation via combination index (CI) assays quantifies synergy (CI <1) .

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